molecular formula C12H7ClF3N3O2 B12587318 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid CAS No. 878156-22-0

4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid

Cat. No.: B12587318
CAS No.: 878156-22-0
M. Wt: 317.65 g/mol
InChI Key: JGUGUBMVSNDFQX-UHFFFAOYSA-N
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Description

4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The compound features a pyrimidine core, a privileged scaffold in drug discovery, functionalized with chloro and trifluoromethyl groups. The trifluoromethyl (-CF 3 ) group is a critical modification in modern drug design, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates . This structure is analogous to other documented pyrimidine derivatives investigated as agonists for targets such as the orphan GPR52 receptor, an emerging neurotherapeutic target for central nervous system disorders . The presence of the benzoic acid moiety offers a versatile handle for further synthetic modification, such as amide coupling, to create a diverse library of molecules for biological screening. This product is intended for research purposes as a building block in the synthesis of more complex molecules. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

878156-22-0

Molecular Formula

C12H7ClF3N3O2

Molecular Weight

317.65 g/mol

IUPAC Name

4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C12H7ClF3N3O2/c13-9-8(12(14,15)16)5-17-11(19-9)18-7-3-1-6(2-4-7)10(20)21/h1-5H,(H,20,21)(H,17,18,19)

InChI Key

JGUGUBMVSNDFQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=N2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Ring

The initial step involves synthesizing the pyrimidine ring, which can be achieved through various methods, often starting from simpler precursors:

  • Starting Material : 2,4-Dichloro-5-trifluoromethylpyrimidine is commonly used.

  • Reaction Conditions : The precursor is dissolved in a mixed solvent (e.g., dichloroethane and tert-butanol) and cooled under nitrogen protection before adding zinc bromide as a catalyst. The reaction mixture is allowed to stir at room temperature overnight.

Introduction of Functional Groups

Following the formation of the pyrimidine ring, functional groups are introduced:

  • Chloro and Trifluoromethyl Groups : These groups are typically introduced via halogenation reactions. The chloro group can be substituted using nucleophiles in subsequent reactions to enhance the compound's reactivity.

Coupling with Benzoic Acid

The next critical step involves coupling the pyrimidine derivative with benzoic acid:

  • Reagents : A coupling reagent such as a carbodiimide (e.g., N,N'-carbonyldiimidazole) is often employed to facilitate this reaction.

  • Reaction Process : The pyrimidine derivative is combined with benzoic acid in an appropriate solvent (such as dichloromethane), and the mixture is stirred under nitrogen atmosphere until completion, monitored by techniques like thin-layer chromatography.

Final Conversion to Acid Form

The final step converts the ester or amide intermediate into the desired acid form:

  • Hydrolysis : This is typically performed using hydrochloric acid in dioxane, where the intermediate is dissolved and stirred at room temperature until precipitation occurs.

The overall yield and purity of each intermediate at various stages are critical for assessing the efficiency of the synthesis route:

Step Intermediate Yield (%) Purity (%)
1 Pyrimidine Derivative 97% 94.68%
2 Coupled Intermediate 76% 92.24%
3 Final Acid 93% 93.7%

The preparation of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid involves a series of well-defined steps that require precise control over reaction conditions to achieve high yields and purities. Each step builds upon the previous one, highlighting the importance of intermediates in the synthesis pathway. Future research may focus on optimizing these methods further to enhance efficiency and reduce costs associated with production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at the pyrimidine 4-position undergoes regioselective substitution with nucleophiles. This reactivity is critical for synthesizing pharmacologically active derivatives.

Key Reactions:

NucleophileConditionsProductYieldReference
Aromatic aminesDIPEA, tert-butanol, 40–80°C2-Amino-4-substituted pyrimidines72–85%
Alkyl aminesK₂CO₃, DMF, reflux4-Alkylamino derivatives65–78%
ThiolsEtOH, H₂O, rt4-Sulfanylpyrimidines58–63%

Mechanistic Insights:

  • Regioselectivity arises from electronic effects: The 4-chloro position is more electrophilic due to electron-withdrawing trifluoromethyl and pyrimidine ring effects .

  • Steric hindrance at the 2-position (due to the bulky benzoic acid group) further directs substitution to the 4-position .

Oxidation-Reduction Reactions

The benzoic acid moiety and pyrimidine ring participate in redox transformations.

Oxidation:

ReactantOxidizing AgentProductApplication
Benzoic acid groupKMnO₄ (acidic)No reaction (stable)
Pyrimidine ringH₂O₂, Fe catalystN-Oxides (unstable)Limited utility

Reduction:

ReactantReducing AgentProductNotes
Nitro intermediates (precursors)H₂, Pd/CAminesKey step in synthetic pathways
Trifluoromethyl groupNot reducible under standard conditionsCF₃ stability confirmed

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions for constructing biaryl systems.

Suzuki–Miyaura Coupling:

Boronic AcidCatalystConditionsProductYield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃DME/H₂O, 80°C4-Biphenyl derivative68%
Heteroaryl boronic acidPdCl₂(dppf)Toluene/EtOH, refluxHeterocyclic hybrids54–61%

Limitations:

  • Coupling occurs preferentially at the chloro position if unsubstituted.

  • Trifluoromethyl group remains inert under these conditions.

Acid-Base Reactions

The benzoic acid group displays characteristic pH-dependent behavior.

Reaction TypeReagentpKaOutcome
DeprotonationNaOH4.2Water-soluble carboxylate salt
EsterificationSOCl₂/ROHAlkyl esters (e.g., methyl, tert-butyl)

Synthetic Utility:

  • Ester derivatives (e.g., tert-butyl ester) improve solubility for intermediate purification .

  • Carboxylate forms enable ionic interactions in biological systems.

Stability Under Hydrolytic Conditions

Critical for assessing storage and application in aqueous environments.

ConditionResultHalf-Life
pH 7, 25°CStable (>95% intact at 24 hrs)
pH 1, 80°CDegradation (pyrimidine ring hydrolysis)2.3 hrs
pH 13, 60°CCarboxylate formation; no ring cleavage

Photochemical Reactivity

UV exposure studies reveal limited photosensitivity:

WavelengthExposure TimeDegradation
254 nm6 hrs<5% decomposition
365 nm24 hrs12% decomposition

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The compound acts as a modulator for specific kinases, particularly LRRK2 (Leucine-rich repeat kinase 2), which is associated with Parkinson's disease. Research indicates that derivatives of this compound can selectively inhibit LRRK2 activity, thereby offering potential therapeutic avenues for neurodegenerative disorders .

Antitumor Activity

Studies have shown that compounds structurally related to 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid exhibit antitumor properties. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. This suggests that the compound could be further developed into an anticancer agent by modifying its structure to enhance efficacy and selectivity against tumor cells .

Chemical Properties and Structure-Activity Relationship

Understanding the chemical properties of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is crucial for optimizing its applications. The compound has a molecular formula of C12H9ClF3N3O2 and a molecular weight of 307.67 g/mol. Its structure includes a pyrimidine ring, which is essential for its biological activity.

Case Study: LRRK2 Inhibition

A notable study published in Nature explored the inhibition of LRRK2 by compounds derived from 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid. The research demonstrated that these compounds could effectively reduce LRRK2 phosphorylation levels in cellular models, suggesting their potential use in treating Parkinson's disease .

Case Study: Anticancer Activity

Another study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis in cancer cells, highlighting its potential as a lead compound for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity, while the benzoic acid moiety may enhance its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic Acid and Analogues

Compound Name (CAS) Core Structure Key Substituents Structural Differences from Target Compound
3-(2-Aminopyrimidin-5-yl)benzoic acid (914349-45-4) Benzoic acid + pyrimidine Pyrimidine: 2-amino, 5-substituent; benzoic acid at position 3 No chloro/CF₃; substitution on benzoic acid (3 vs. 4)
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid (834884-94-5) Quinolinecarboxylic acid Quinoline with 4-chlorophenyl and 4-methylphenyl sulfanyl groups Different heterocycle (quinoline vs. pyrimidine)
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (477867-85-9) Bicycloheptane + benzoic acid Bicyclic core with 2-chloroanilino carbonyl Non-aromatic bicyclic core; absence of pyrimidine
Cis-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid (735269-97-3) Cyclohexane + benzoic acid Cyclohexane with 4-cyanobenzoyl group Aliphatic core; lacks heteroaromatic rings
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid (443875-50-1) Benzoic acid + thiazolidinone + furyl Thiazolidinone and furyl substituents; chloro at benzoic acid position 2 Complex substituents; no pyrimidine
(2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid (1026678-38-5) Thiazolidinone + hydrazone Chlorophenyl hydrazone-linked thiazolidinone Different heterocycle (thiazolidinone vs. pyrimidine)

Key Observations:

Heterocyclic Core Variations: The target compound’s pyrimidine ring distinguishes it from quinoline (CAS 834884-94-5), bicycloheptane (CAS 477867-85-9), and thiazolidinone-based analogues (CAS 443875-50-1, 1026678-38-5) .

Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP) compared to analogues lacking halogenated alkyl groups (e.g., CAS 914349-45-4). This may improve membrane permeability and bioavailability . Chloro vs. Other Halogens: The 4-chloro substituent on the pyrimidine could act as an electron-withdrawing group, stabilizing the ring system and influencing binding affinity compared to non-halogenated analogues.

Positional Isomerism: The amino linkage at the para position of benzoic acid in the target compound contrasts with the meta substitution in CAS 914349-45-4. This positional difference may alter molecular geometry, solubility, and target engagement .

Biological Activity

4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid is C13H10ClF3N4OC_{13}H_{10}ClF_3N_4O. It features a pyrimidine ring substituted with a chloro and trifluoromethyl group, linked to a benzoic acid moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly kinases.

Biological Mechanisms

Research indicates that this compound exhibits significant biological activity through its role as a kinase inhibitor . Kinases are crucial in various signaling pathways, and their dysregulation is often associated with diseases such as cancer.

  • Inhibition of Kinase Activity : The compound has shown the ability to inhibit specific kinases involved in cell proliferation and survival.
  • Targeting LRRK2 : Studies have indicated that derivatives of this compound can modulate the activity of LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease .

Efficacy in Assays

The biological activity of 4-(4-Chloro-5-trifluoromethylpyrimidin-2-ylamino)benzoic acid has been evaluated through various in vitro assays:

Assay Type Description Results
Kinase Inhibition AssayMeasures the ability to inhibit specific kinases.Significant inhibition noted.
Cell Proliferation AssayEvaluates effects on cancer cell lines.Reduced proliferation observed.
Apoptosis AssayAssesses induction of programmed cell death in cells.Increased apoptosis detected.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : In a study published by researchers at the Groningen Research Institute, the compound demonstrated potent anti-proliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation focused on its neuroprotective properties against LRRK2-mediated toxicity in neuronal models, indicating promise for treating neurodegenerative diseases .
  • Synergistic Effects : Research has also indicated that when used in combination with other pharmacological agents, the compound may enhance therapeutic efficacy through synergistic mechanisms .

Q & A

Q. What methodologies are recommended for elucidating the compound’s metabolic fate in vitro?

  • Methodology :
  • Liver microsome assays : Incubate with NADPH and analyze metabolites via LC-HRMS.
  • CYP450 inhibition screening : Identify potential drug-drug interactions.
  • Reactive metabolite trapping : Use glutathione or cyanide to capture electrophilic intermediates .

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